molecular formula C11H11ClFN3 B1482666 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091590-36-0

4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482666
CAS No.: 2091590-36-0
M. Wt: 239.67 g/mol
InChI Key: NCRFFTGQCZUOOH-UHFFFAOYSA-N
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Description

4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be done using formaldehyde and hydrochloric acid.

    Attachment of the 2-fluoroethyl group: This can be achieved through nucleophilic substitution reactions, where the pyrazole derivative reacts with 2-fluoroethyl halides.

    Formation of the pyridine ring: The final step involves the cyclization of the intermediate compound to form the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s reactivity makes it useful for the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoroethyl)piperidine: This compound also contains a fluorine atom and a heterocyclic ring, but it lacks the pyrazole ring.

    3-Fluoro-4-aminopyridine: This compound contains a fluorine atom and a pyridine ring, similar to the target compound, but it lacks the pyrazole ring.

Uniqueness

4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, as well as the chloromethyl and 2-fluoroethyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRFFTGQCZUOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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